Dimethyl diacetoxyfumarate
Overview
Description
Dimethyl diacetoxyfumarate, commonly referred to as dimethyl fumarate (DMF), is a fumaric acid ester that has gained significant attention due to its therapeutic applications in autoimmune diseases such as multiple sclerosis (MS) and psoriasis. The compound has been the subject of various studies aiming to elucidate its mechanism of action, synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of DMF has been explored in the context of process intensification strategies. A continuous-flow synthesis method for DMF has been developed, providing a cascade methodology that achieves the synthesis in short reaction times and quantitative yields. This approach highlights the potential for efficient and scalable production of DMF, which is crucial given its role as a powerful small molecule in the treatment of psoriasis and multiple sclerosis .
Molecular Structure Analysis
The molecular structure of DMF has been studied through vibrational spectra, including infrared and Raman spectroscopy. These studies have revealed the presence of different conformers of DMF, namely the trans-trans and trans-cis conformers. The solid-state spectra are consistent with the trans-trans conformation, while additional bands observed in the liquid and vapor phases suggest the presence of the trans-cis conformer. The observed frequencies have been assigned based on molecular symmetries, contributing to a deeper understanding of the structural dynamics of DMF .
Chemical Reactions Analysis
DMF has been shown to participate in various chemical reactions, particularly as an electrophilic reagent. It has been used for the synthesis of itaconate ester derivatives and has proven to be an efficient intermediate for the selective synthesis of dimethyl 3-alkyl itaconates and 2-alkyl 3-carbomethoxy-γ-lactams. These reactions highlight the versatility of DMF as a reagent in organic synthesis, with potential applications in the development of new pharmaceutical compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMF have been extensively studied due to its pharmacological significance. DMF is known to modify cysteine residues in proteins, which is thought to be a key aspect of its mechanism of action in treating autoimmune diseases. It has been shown to induce apoptosis in various cancer cell lines by inhibiting NF-κB nuclear translocation and down-regulating anti-apoptotic proteins. Additionally, DMF has been found to suppress immune responses through pathways such as the Nrf2-Keap1 pathway and the HCA2/GPR109A pathway, leading to anti-inflammatory effects .
Scientific Research Applications
Cancer Research
Dimethyl fumarate (DMF), closely related to Dimethyl diacetoxyfumarate, has shown potential in cancer research. A study by Xie et al. (2015) demonstrated that DMF induces necroptosis in colon cancer cells through a pathway involving glutathione depletion, reactive oxygen species increase, and MAPKs activation (Xie et al., 2015).
Neurological Disorders
DMF has been extensively studied for its role in multiple sclerosis (MS). Kihara et al. (2015) reported that DMF inhibits the expression of integrin α4 in MS models, offering an alternative mechanism for its efficacy in MS (Kihara et al., 2015). Another study by Linker and Gold (2013) discussed DMF's mode of action in MS, highlighting its immunomodulatory effects and activation of antioxidative response pathways (Linker & Gold, 2013).
Neuroprotection
DMF's neuroprotective potential was explored by Krämer et al. (2017) in the context of traumatic brain injury. Their study indicated that DMF treatment post-injury prevents depletion of antioxidative brain glutathione and confers neuroprotection (Krämer et al., 2017).
Immunomodulatory Effects
The immunomodulatory effects of DMF have been a focus of research, particularly in the treatment of autoimmune diseases. Hosseini et al. (2018) discussed how DMF affects various immune cells and can modulate both the naive and adaptive immune systems (Hosseini et al., 2018).
Metabolic Pathways
Kornberg et al. (2018) explored how DMF targets GAPDH and aerobic glycolysis, modulating immunity by down-regulating aerobic glycolysis in myeloid and lymphoid cells (Kornberg et al., 2018).
Cytoprotection
A study by Brennan et al. (2017) revealed that DMF, via its metabolite monomethyl fumarate, can induce cytoprotection in human astrocytes, functioning through an OSGIN1-dependent mechanism (Brennan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
dimethyl (E)-2,3-diacetyloxybut-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXGEHGPYWBDK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C(=C(\C(=O)OC)/OC(=O)C)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl diacetoxyfumarate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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